molecular formula C17H16ClFN2O4S B2727045 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 946339-47-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2727045
CAS No.: 946339-47-5
M. Wt: 398.83
InChI Key: YKPTYBICJKUBOD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to a 2-(2-fluorophenoxy)acetamide scaffold. The 2-fluorophenoxy substituent may contribute to lipophilicity and metabolic stability.

Structurally, the compound combines a halogenated aromatic ring (chlorine at position 4) with a sulfone-containing heterocycle (isothiazolidin-dioxide) and a fluorinated phenoxy group. This architecture is reminiscent of bioactive molecules targeting enzymes or receptors involved in proliferative diseases (e.g., cancer, uterine myoma) .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-13-7-6-12(10-15(13)21-8-3-9-26(21,23)24)20-17(22)11-25-16-5-2-1-4-14(16)19/h1-2,4-7,10H,3,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPTYBICJKUBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound belonging to the class of thiazolidine derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.
  • Dioxidoisothiazolidin group : Contributes to its unique biological properties.
  • Fluorophenoxy acetamide moiety : Impacts solubility and interaction with biological targets.

The molecular formula is C17H16ClN3O4SC_{17}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 395.84 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active or allosteric sites, modulating their function and affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related compounds demonstrated effective inhibition against various bacterial strains:

CompoundGram-positive ActivityGram-negative Activity
2-chloro-N-(4-hydroxyphenyl)acetamide8-14 mm zone of inhibition6 mm zone against P. aeruginosa
This compoundTBDTBD

These results indicate that the presence of the chloro group and the dioxidoisothiazolidin structure may enhance the compound's antimicrobial efficacy.

Case Studies

A series of case studies have evaluated the biological effects of similar compounds:

  • Anticancer Potential : In vitro studies have assessed the anticancer activity against various cell lines. For example:
    • The compound was tested against breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). Results indicated varying degrees of cytotoxicity.
    Cell LineIC50 (µM)Effect
    MCF-7TBDTBD
    SW480TBDTBD
    A549TBDTBD
    These findings suggest potential applications in cancer therapy, although further optimization is necessary.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on structural motifs, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
Target Compound :
N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide
4-Chlorophenyl, isothiazolidin-1,1-dioxide, 2-fluorophenoxy Likely antiproliferative (inferred from analogs) Moderate solubility (sulfone and chloro groups balance polarity) N/A
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide Isothiazolidin-dioxide, biphenyl, indazole Inhibits uterine myoma cells; induces PARP fragmentation (no cardiovascular toxicity) Higher molecular weight (~500 g/mol); increased logP due to biphenyl group
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide Tetrahydrothiophen-dioxide, 4-chlorobenzyl, 2-methoxyphenoxy Not reported Molecular weight: 423.91 g/mol; methoxy group enhances solubility
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide 2-Fluorophenoxy, thiadiazole, 4-methoxyphenyl Cytotoxic (IC50 = 1.8 µM on Caco-2 cells) Lower IC50 suggests higher potency; thiadiazole improves π-π stacking
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Chlorobenzyl, 4-methoxyphenyl, allyl group Not reported (synthesized via multicomponent reaction) Molecular weight: 386.87 g/mol; allyl group may reduce crystallinity

Key Findings:

2-Fluorophenoxy substituents (target compound and ) correlate with cytotoxicity, as seen in the low IC50 value (1.8 µM) for ’s compound . Chlorinated aromatic rings (target compound, ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for ’s derivative, where aryl bromides undergo coupling with acetamide precursors under palladium catalysis .
  • highlights multicomponent reactions for introducing allyl and methoxyphenyl groups, a strategy adaptable to the target compound’s synthesis .

Methoxy and fluoro substituents () modulate electronic effects and metabolic stability, critical for pharmacokinetic optimization .

Thiadiazole-containing analogs () exhibit higher cytotoxicity, but the target compound’s isothiazolidin-dioxide group may offer unique target specificity .

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